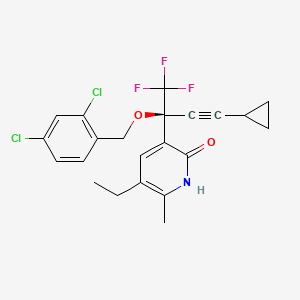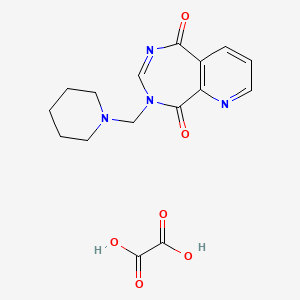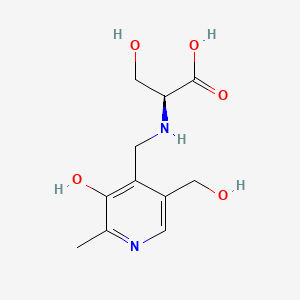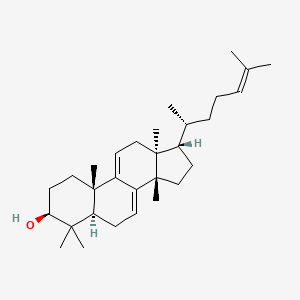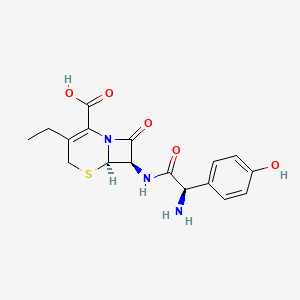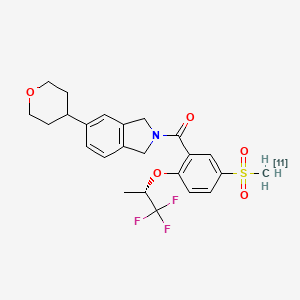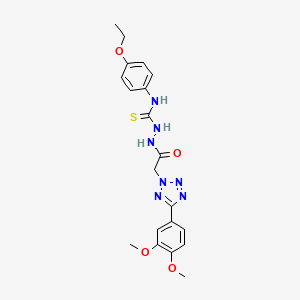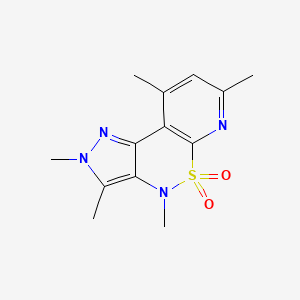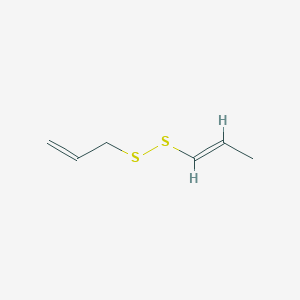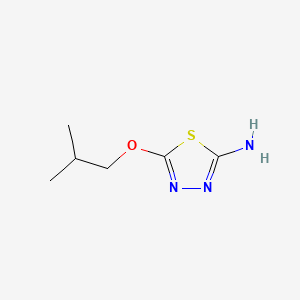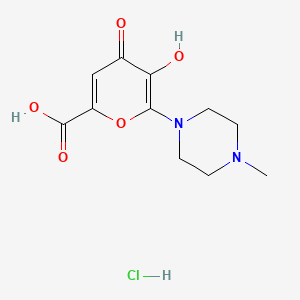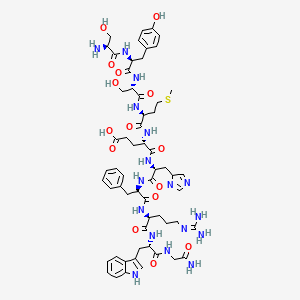
7-Phe-acth amide (1-10)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phe-acth amide (1-10) is a synthetic peptide derivative of adrenocorticotropic hormone (ACTH). This compound is characterized by the substitution of phenylalanine at the seventh position of the ACTH sequence. It has a molecular formula of C59H79N17O15S and a molecular weight of 1298.42846
Vorbereitungsmethoden
The synthesis of 7-Phe-acth amide (1-10) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a specific order, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The phenylalanine substitution at the seventh position is introduced during this step. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
7-Phe-acth amide (1-10) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can target disulfide bonds if present, converting them into thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to the formation of new peptide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Phe-acth amide (1-10) has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: It serves as a tool to investigate the biological activity of ACTH derivatives and their interactions with receptors.
Medicine: This compound is explored for its potential therapeutic effects, particularly in modulating the immune response and inflammation.
Industry: It is utilized in the development of peptide-based drugs and diagnostic assays.
Wirkmechanismus
The mechanism of action of 7-Phe-acth amide (1-10) involves its interaction with melanocortin receptors, particularly the melanocortin 2 receptor (MC2R). Upon binding to MC2R, it stimulates the production of cyclic adenosine monophosphate (cAMP), leading to the activation of protein kinase A (PKA). This signaling cascade results in various physiological effects, including the modulation of immune responses and anti-inflammatory actions .
Vergleich Mit ähnlichen Verbindungen
7-Phe-acth amide (1-10) can be compared with other ACTH derivatives, such as:
ACTH (1-10): The non-substituted form of the peptide.
ACTH (1-24): A longer peptide with additional amino acids.
ACTH (4-10): A shorter peptide fragment.
The uniqueness of 7-Phe-acth amide (1-10) lies in the phenylalanine substitution, which can alter its binding affinity and biological activity compared to other ACTH derivatives .
Eigenschaften
CAS-Nummer |
74873-14-6 |
|---|---|
Molekularformel |
C59H79N17O15S |
Molekulargewicht |
1298.4 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C59H79N17O15S/c1-92-21-19-42(71-58(91)47(30-78)76-56(89)43(72-50(83)38(60)29-77)23-33-13-15-36(79)16-14-33)54(87)70-41(17-18-49(81)82)53(86)75-46(25-35-27-64-31-68-35)57(90)73-44(22-32-8-3-2-4-9-32)55(88)69-40(12-7-20-65-59(62)63)52(85)74-45(51(84)67-28-48(61)80)24-34-26-66-39-11-6-5-10-37(34)39/h2-6,8-11,13-16,26-27,31,35,38,40-47,66,77-79H,7,12,17-25,28-30,60H2,1H3,(H2,61,80)(H,67,84)(H,69,88)(H,70,87)(H,71,91)(H,72,83)(H,73,90)(H,74,85)(H,75,86)(H,76,89)(H,81,82)(H4,62,63,65)/t35?,38-,40-,41-,42-,43-,44+,45-,46-,47-/m0/s1 |
InChI-Schlüssel |
ZMYBJVJFOVNSHS-ZEHJCWKZSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


